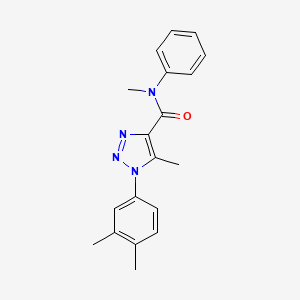![molecular formula C18H25FN2O3S B4656780 1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4656780.png)
1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine
Descripción general
Descripción
1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine, also known as FSCPX, is a selective antagonist of the M4 subtype of muscarinic acetylcholine receptors. It has been widely used in scientific research to investigate the physiological and biochemical effects of M4 receptor blockade.
Mecanismo De Acción
1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine is a selective antagonist of the M4 subtype of muscarinic acetylcholine receptors. It works by binding to the receptor and blocking the action of acetylcholine, which is the natural ligand for the receptor. This blockade of M4 receptors has been shown to have a wide range of effects on various physiological and biochemical processes.
Biochemical and Physiological Effects:
Studies have shown that M4 receptor blockade with 1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine can have a wide range of effects on various physiological and biochemical processes. These effects include alterations in cognitive function, locomotor activity, and dopamine release. 1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has also been shown to have effects on the development of addiction and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine in lab experiments is its selectivity for the M4 subtype of muscarinic acetylcholine receptors. This allows researchers to investigate the specific effects of M4 receptor blockade without affecting other subtypes of muscarinic receptors. However, one limitation of using 1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine is its relatively low potency compared to other M4 receptor antagonists. This can make it more difficult to achieve complete blockade of M4 receptors in some experiments.
Direcciones Futuras
There are many potential future directions for research involving 1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine. One area of interest is the role of M4 receptors in the development of addiction and schizophrenia. Further research is needed to investigate the underlying mechanisms of these disorders and the potential therapeutic benefits of M4 receptor blockade. Another potential direction for research is the development of more potent and selective M4 receptor antagonists, which could improve the efficacy of experiments involving M4 receptor blockade.
Aplicaciones Científicas De Investigación
1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has been used extensively in scientific research to investigate the physiological and biochemical effects of M4 receptor blockade. Studies have shown that M4 receptor blockade can have a wide range of effects on various physiological and biochemical processes, including cognitive function, locomotor activity, and dopamine release. 1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has also been used to investigate the role of M4 receptors in the development of addiction and schizophrenia.
Propiedades
IUPAC Name |
[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3S/c19-17-7-3-2-6-16(17)14-25(23,24)21-12-8-15(9-13-21)18(22)20-10-4-1-5-11-20/h2-3,6-7,15H,1,4-5,8-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCMPHGITFGGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}(piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(4-ethoxyphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4656700.png)




![3-methyl-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4656735.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4656753.png)
![N-[3-(trifluoromethyl)phenyl]-2-(9H-xanthen-9-ylcarbonyl)hydrazinecarboxamide](/img/structure/B4656760.png)

![7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B4656773.png)


![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4656809.png)
